molecular formula C9H8BNO2S B6342416 2-(Thiophen-2-yl)pyridine-4-boronic acid CAS No. 2096336-59-1

2-(Thiophen-2-yl)pyridine-4-boronic acid

Cat. No.: B6342416
CAS No.: 2096336-59-1
M. Wt: 205.05 g/mol
InChI Key: HYUFEMNZJZDVDD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)pyridine-4-boronic acid typically involves the borylation of 2-(Thiophen-2-yl)pyridine. This can be achieved through several methods, including:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)pyridine-4-boronic acid is unique due to the presence of both the pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules where specific electronic interactions are required .

Properties

IUPAC Name

(2-thiophen-2-ylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFEMNZJZDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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